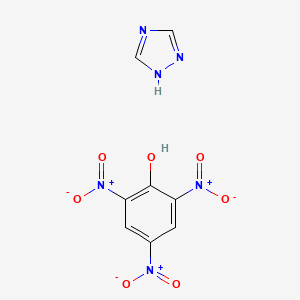![molecular formula C11H21NO B14598943 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol CAS No. 61244-54-0](/img/structure/B14598943.png)
10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Aminomethyl)bicyclo[431]decan-10-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[431]decane framework with an aminomethyl group and a hydroxyl group attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol typically involves the formation of the bicyclic framework followed by the introduction of the aminomethyl and hydroxyl groups. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxyl groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and amination are employed to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic framework or the functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic framework provides structural stability and rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Bicyclo[4.2.2]decane: Differentiated by the presence of two 2-carbon bridges.
Bicyclo[5.2.1]decan-10-ol, 10-(aminomethyl)-: Contains a different bicyclic framework with distinct chemical properties.
Uniqueness: 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol is unique due to its specific bicyclic structure and the presence of both aminomethyl and hydroxyl groups on the same carbon atom. This combination of features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
61244-54-0 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
10-(aminomethyl)bicyclo[4.3.1]decan-10-ol |
InChI |
InChI=1S/C11H21NO/c12-8-11(13)9-4-1-2-5-10(11)7-3-6-9/h9-10,13H,1-8,12H2 |
Clave InChI |
VAPZAXIJQFSTAP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCCC(C1)C2(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


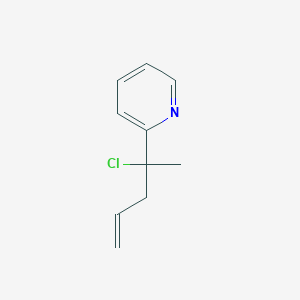
![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)
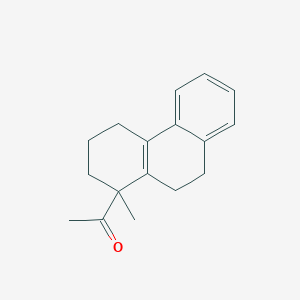


![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
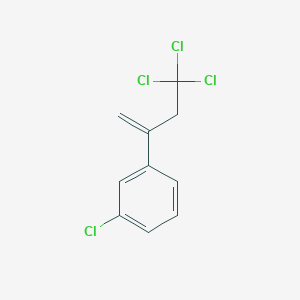

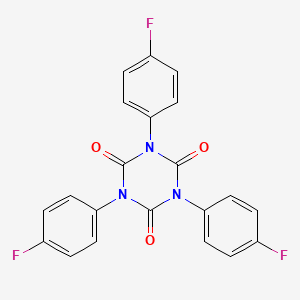
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)
